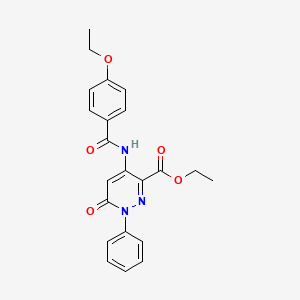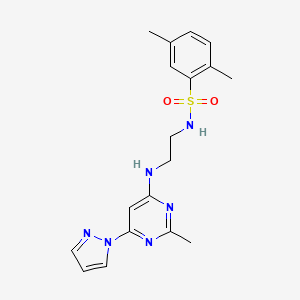![molecular formula C20H17N5O4 B2754134 2,3-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899996-22-6](/img/structure/B2754134.png)
2,3-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,3-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide” is a novel benzamide compound . It is synthesized starting from 2,3-dimethoxybenzoic acid . This compound is part of a class of compounds that have been widely used in various industries, including medical, industrial, biological, and potential drug industries .
Synthesis Analysis
The synthesis of this compound starts from 2,3-dimethoxybenzoic acid . The obtained products are purified, and the analysis of these products is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of this compound is determined using 1H NMR (CDCl3, 400 MHz) spectroscopic methods .Chemical Reactions Analysis
The compound is synthesized under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . Some of the newly synthesized compounds demonstrated good to moderate anticancer activity .Physical and Chemical Properties Analysis
The compound is a yellow liquid . Its molecular weight is determined by LC-MS: m/z, 271 (M+1) .Aplicaciones Científicas De Investigación
Anticancer and Anti-inflammatory Agents
Several studies have focused on the synthesis and biological evaluation of novel pyrazolopyrimidine derivatives for their anticancer and anti-inflammatory properties. For instance, a study by Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidine derivatives and evaluated their cytotoxic and 5-lipoxygenase inhibition activities, suggesting potential applications as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).
Antimicrobial Activity
Research has also been conducted on pyrazolopyrimidine derivatives for their antimicrobial potential. For example, Deohate and Palaspagar (2020) synthesized pyrimidine-linked pyrazole heterocyclics by microwave irradiation and evaluated their insecticidal and antibacterial potential, indicating their potential use in addressing microbial infections (Deohate & Palaspagar, 2020).
Antiviral and Analgesic Agents
Further studies have explored the potential of pyrazolopyrimidine derivatives as antiviral and analgesic agents. For example, Hebishy et al. (2020) synthesized benzamide-based 5-aminopyrazoles and their fused heterocycles, showing remarkable antiavian influenza virus activity, highlighting their significance in developing antiviral therapies (Hebishy et al., 2020).
Mecanismo De Acción
Direcciones Futuras
The compound has shown promising results in in-vitro anticancer activity against various cancer cell lines . Therefore, future research could focus on conducting in vivo biochemical tests of effective amides . This could lead to the development of more potent and efficacious anticancer drugs with a pyrimidine scaffold .
Propiedades
IUPAC Name |
2,3-dimethoxy-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4/c1-28-16-10-6-9-14(17(16)29-2)19(26)23-24-12-21-18-15(20(24)27)11-22-25(18)13-7-4-3-5-8-13/h3-12H,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVPLFOPULVQDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-chlorophenyl)methylidene]-N,N'-bis[4-(trifluoromethyl)phenyl]propanediamide](/img/structure/B2754051.png)
![N-(2,3-dimethylphenyl)-2-[(oxolan-2-ylmethyl)amino]acetamide hydrochloride](/img/structure/B2754053.png)

![N-[1-(3-Hydroxyphenyl)ethyl]-N-[(1-methylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2754057.png)

amine](/img/structure/B2754059.png)

![2-bromo-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2754062.png)

![2-[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2754065.png)
![1-(4-BROMOBENZENESULFONYL)-4-[3-(3,5-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE](/img/structure/B2754068.png)

![2-{[6-(2H-1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methyl-1,3-oxazol-2-yl)acetamide](/img/structure/B2754070.png)

